molecular formula C16H9NO6 B1667594 Aristolochic acid II CAS No. 475-80-9

Aristolochic acid II

Cat. No. B1667594
CAS RN: 475-80-9
M. Wt: 311.24 g/mol
InChI Key: MEEXETVZNQYRSP-UHFFFAOYSA-N
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Safety and Hazards

AA-II has been identified as a potential nephrotoxin and mutagen . It has been associated with a high prevalence of kidney disease accompanied by urothelial carcinoma in female patients ingesting slimming pills .

Future Directions

Despite several warnings on the toxic effects of AA-II by the US Food and Drug Administration and the regulatory authorities of some other countries, AA-related adverse events still occur, especially in the Asian and Balkan regions . Therefore, more strict precautions should be taken to protect the public from AA exposure .

Biochemical Analysis

Biochemical Properties

Aristolochic Acid B interacts with various enzymes, proteins, and other biomolecules. It inhibits in vitro phospholipid hydrolysis by HSF-PLA2 in a dose-dependent manner . It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion, a reactive intermediate that forms adducts with purine bases (adenine and guanine) in DNA .

Cellular Effects

Aristolochic Acid B has significant effects on various types of cells and cellular processes. It has been reported to activate NF-κB and STAT3 signaling pathways in hepatocytes, contributing to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells, Aristolochic Acid B activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .

Molecular Mechanism

Aristolochic Acid B exerts its effects at the molecular level through several mechanisms. It is bioactivated into aristolactam ions that covalently bind to DNA and proteins, inducing genotoxicity, carcinogenicity, and metabolic toxicity under the catalysis of endogenous cytosolic nitroreductase and microsomal enzymes .

Temporal Effects in Laboratory Settings

The effects of Aristolochic Acid B change over time in laboratory settings. Metabolic alterations appear even on the 2nd day in 10 mg/kg Aristolochic Acid B group, while kidney injury is significantly changed only on the 6th day in 40 mg/kg Aristolochic Acid B group .

Dosage Effects in Animal Models

The effects of Aristolochic Acid B vary with different dosages in animal models. Aristolochic Acid B stimulates the phagocytic activity of peripheral granulocytes in healthy volunteers at oral doses of 3 times 0.3 mg/person and day given for 10 days .

Metabolic Pathways

Aristolochic Acid B is involved in various metabolic pathways. It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion . This ion forms adducts with purine bases in DNA .

Transport and Distribution

Aristolochic Acid B is transported and distributed within cells and tissues. The kidney and liver are the major organs in which Aristolochic Acid B is accumulated and metabolized .

Subcellular Localization

It has been found that the subcellular localization of NF-κB p65, which Aristolochic Acid B activates, can be visualized by immunofluorescence confocal microscopy in HK-2 cells .

Chemical Reactions Analysis

Types of Reactions: Aristolochic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of aristolochic acid B, such as aristolactams and other nitrophenanthrene carboxylic acids .

properties

IUPAC Name

6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO6/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEXETVZNQYRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C3=C(C(=C2)C(=O)O)C(=CC4=CC=CC=C43)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197166
Record name Aristolochic acid II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

475-80-9
Record name Aristolochic acid II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aristolochic acid II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aristolochic acid II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ARISTOLOCHIC ACID II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72D5PU2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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